molecular formula C4H9NS B15277661 (R)-Pyrrolidine-3-thiol

(R)-Pyrrolidine-3-thiol

Cat. No.: B15277661
M. Wt: 103.19 g/mol
InChI Key: TZVFQFLWFZUIQS-SCSAIBSYSA-N
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Description

®-Pyrrolidine-3-thiol is a chiral sulfur-containing heterocyclic compound. It is characterized by a five-membered ring structure with a thiol group attached to the third carbon atom. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidine-3-thiol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding pyrrolidinone derivative using a thiolating agent under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of ®-Pyrrolidine-3-thiol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiolates.

    Substitution: Alkyl or acyl derivatives of ®-Pyrrolidine-3-thiol.

Scientific Research Applications

Chemistry

In chemistry, ®-Pyrrolidine-3-thiol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.

Biology

In biological research, ®-Pyrrolidine-3-thiol is studied for its potential as a biochemical probe. Its thiol group can interact with various biomolecules, making it useful for studying protein-ligand interactions and enzyme mechanisms.

Medicine

In medicine, ®-Pyrrolidine-3-thiol is explored for its potential therapeutic applications. Its ability to modulate biological pathways through its thiol group interactions makes it a candidate for drug development, particularly in targeting oxidative stress-related diseases.

Industry

In the industrial sector, ®-Pyrrolidine-3-thiol is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of ®-Pyrrolidine-3-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, influencing biological pathways. The compound’s chiral nature also allows for selective interactions with specific enantiomers of target molecules, enhancing its specificity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-thiol: Similar structure but with the thiol group on the second carbon.

    Pyrrolidine-4-thiol: Thiol group on the fourth carbon.

    Thioproline: A thiol-containing derivative of proline.

Uniqueness

®-Pyrrolidine-3-thiol is unique due to its specific placement of the thiol group on the third carbon, which imparts distinct reactivity and interaction profiles compared to its isomers. This unique positioning allows for selective and specific interactions in both chemical and biological contexts, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

(3R)-pyrrolidine-3-thiol

InChI

InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m1/s1

InChI Key

TZVFQFLWFZUIQS-SCSAIBSYSA-N

Isomeric SMILES

C1CNC[C@@H]1S

Canonical SMILES

C1CNCC1S

Origin of Product

United States

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